molecular formula C10H20N2O4 B134487 (R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate CAS No. 146553-06-2

(R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate

Cat. No.: B134487
CAS No.: 146553-06-2
M. Wt: 232.28 g/mol
InChI Key: PWQIGBOSLQHOBT-SSDOTTSWSA-N
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Description

®-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tert-butyl group, a methoxy(methyl)amino group, and a carbamate moiety, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and ®-2-bromo-1-(methoxy(methyl)amino)propane.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. A suitable base, such as sodium hydride or potassium carbonate, is used to deprotonate the carbamate, facilitating nucleophilic substitution with the bromo compound.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and reaction time.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbamate group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include oxo derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: Researchers use this compound to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The methoxy(methyl)amino group may also participate in hydrogen bonding or hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate: The racemic mixture of the compound.

    tert-Butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate: The (S)-enantiomer of the compound.

    tert-Butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate: Analogous compounds with different substituents on the amino group.

Uniqueness

®-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate is unique due to its chiral nature, which can impart specific biological activity and selectivity. The presence of the tert-butyl group provides steric hindrance, enhancing stability and resistance to hydrolysis. The methoxy(methyl)amino group offers versatility in chemical modifications, allowing the synthesis of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQIGBOSLQHOBT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634808
Record name N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146553-06-2
Record name N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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